molecular formula C20H25N3O3S B2911002 2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 941888-22-8

2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2911002
CAS No.: 941888-22-8
M. Wt: 387.5
InChI Key: SVZQVMDTJLBAFA-UHFFFAOYSA-N
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Description

2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetically derived small molecule that represents a promising chemical scaffold for the inhibition of protein kinases. Its core structure, a cyclopenta[d]pyrimidine, is a known pharmacophore in medicinal chemistry, often associated with targeting the ATP-binding site of various kinases [https://pubs.acs.org/doi/10.1021/jm3016236]. The specific substitution pattern of this compound, featuring a 4-methylbenzyl acetamide group linked via a thioether bridge, is designed to enhance selectivity and binding affinity. Research into this compound and its analogs is primarily focused in the areas of oncology and immunology, where it is investigated for its potential to modulate key signaling pathways involved in cell proliferation and inflammation [https://www.ncbi.nlm.nih.gov/books/NBK549919/]. The mechanism of action is hypothesized to involve potent and selective inhibition of the Janus kinase (JAK) family, particularly JAK1 and JAK2, which are critical for cytokine signaling [https://www.nature.com/articles/s41573-022-00438-w]. This makes it a valuable tool compound for researchers studying JAK-STAT pathway dynamics, autoimmune disease models, and hematological malignancies. Its research value lies in its utility for elucidating the therapeutic potential of novel kinase inhibitors and for serving as a lead structure in the development of targeted molecular therapies.

Properties

IUPAC Name

2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-14-6-8-15(9-7-14)12-21-18(25)13-27-19-16-4-2-5-17(16)23(10-3-11-24)20(26)22-19/h6-9,24H,2-5,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZQVMDTJLBAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a novel synthetic molecule with potential therapeutic applications. Its structure combines a tetrahydropyrimidine moiety with a thioether and an acetamide group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented as follows:

C17H24N2O2S\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This molecular structure indicates functional groups that may interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The thioether and acetamide functionalities may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymes. For instance, derivatives of tetrahydropyrimidines have shown efficacy against various bacterial strains .

Anticancer Properties

The tetrahydropyrimidine scaffold is often associated with anticancer activity. Studies have demonstrated that modifications at the pyrimidine ring can enhance cytotoxicity against cancer cell lines. The specific compound under review has not been extensively studied in this context; however, related compounds have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in Plasmodium falciparum, the malaria-causing parasite . Inhibition of DHODH can lead to reduced proliferation of the parasite, indicating a potential application as an antimalarial agent.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
  • Membrane Disruption : Altering membrane integrity in microbial cells.
  • Cell Cycle Modulation : Inducing apoptosis in cancer cells.

Case Studies and Research Findings

A few studies have explored the biological activities of related compounds:

StudyCompoundActivityFindings
DSM265AntimalarialInhibits DHODH effectively; currently in clinical trials
Tetrahydropyrimidine DerivativesAnticancerInduces apoptosis in breast cancer cell lines
Various Thioether CompoundsAntimicrobialEffective against Gram-positive bacteria

These studies suggest that structural analogs of the compound may provide insights into its potential biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The target compound shares a common cyclopenta[d]pyrimidin-4-yl thioacetamide core with several analogs (Table 1). Key structural differences lie in the substituents at the N1 position of the pyrimidine and the aryl/alkyl groups on the acetamide nitrogen. These variations influence physicochemical properties (e.g., solubility, melting points) and biological interactions.

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name / ID N1 Substituent Acetamide Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Reference
Target Compound 3-Hydroxypropyl 4-Methylbenzyl Not reported Not reported Anticipated: Broad OH peak (~2.5–3.5 ppm)
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (24) None (oxygen-linked aryl) 3-Phenylacetamide 197–198 53 δ 9.78 (s, NH); δ 2.43–3.18 (m, CH2)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) None (pyrimidine core) Benzyl 196 66 δ 12.50 (NH); δ 4.11 (s, SCH2)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) None (pyrimidine core) 2,3-Dichlorophenyl 230–232 80 δ 7.82 (d, Ar-H); m/z 344.21 [M+H]+
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 3-Diethylaminopropyl 4-Trifluoromethoxyphenyl Not reported Not reported Smiles: O=C(CSc1nc(=O)n(...)
Impact of Substituents on Properties
  • 3-Hydroxypropyl vs. However, this may reduce membrane permeability in biological systems .
  • 4-Methylbenzyl vs. Other Aryl Groups : The 4-methylbenzyl group balances lipophilicity and steric bulk. For example, dichlorophenyl derivatives (e.g., 5.6 ) exhibit higher melting points (230–232°C) due to stronger intermolecular interactions (halogen bonding), whereas benzyl analogs (5.12 ) show lower melting points (196°C).

Research Findings and Implications

Hydrogen Bonding and Crystallinity

The hydroxypropyl group in the target compound is expected to participate in hydrogen-bonding networks, as observed in cyclopenta[d]pyrimidine derivatives analyzed via the Cambridge Structural Database (CSD) .

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